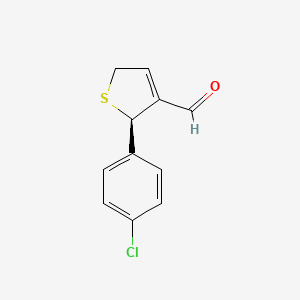

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

CAS No.:

Cat. No.: VC15961305

Molecular Formula: C11H9ClOS

Molecular Weight: 224.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClOS |

|---|---|

| Molecular Weight | 224.71 g/mol |

| IUPAC Name | (2R)-2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m1/s1 |

| Standard InChI Key | RQIOLJOZCMEDBA-LLVKDONJSA-N |

| Isomeric SMILES | C1C=C([C@H](S1)C2=CC=C(C=C2)Cl)C=O |

| Canonical SMILES | C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a 2,5-dihydrothiophene ring—a partially saturated thiophene derivative—substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with an aldehyde moiety. The (R)-configuration at the chiral center influences its stereochemical interactions in biological systems . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClOS |

| Molecular Weight | 224.71 g/mol |

| CAS Number | 1255188-99-8 |

| Hazard Codes | H302, H315, H319, H335 |

The aldehyde group enables nucleophilic addition reactions, while the chlorophenyl group enhances hydrophobicity, facilitating interactions with biological targets.

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves condensation reactions between 4-chlorobenzaldehyde and thiophene precursors. A common method utilizes ethanol or dioxane as solvents under reflux conditions to achieve high yields. For example, analogous thiophene derivatives have been synthesized via catalytic annulation of thioamides with carbenoid precursors, as demonstrated in recent studies .

In one protocol, 3-morpholino-3-thioxopropanenitrile reacts with 4-chlorobenzaldehyde in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form intermediates, which are subsequently oxidized to the aldehyde . Purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) ensures high purity .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the structure, with characteristic peaks for the aldehyde proton (~9.8 ppm) and aromatic protons (7.5–7.6 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak ([M + Na]⁺ at m/z 315.0329) .

Biological Activities and Mechanisms

The compound’s aldehyde group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, potentially inhibiting their activity. Meanwhile, the 4-chlorophenyl group enhances binding to hydrophobic pockets in proteins, as seen in kinase inhibitors and antimicrobial agents . Key findings include:

-

Antimicrobial Potential: Structural analogs exhibit activity against bacterial and fungal pathogens, likely through disruption of cell wall synthesis .

-

Enzyme Inhibition: The aldehyde moiety may inhibit proteases or dehydrogenases by forming hemithioacetal adducts with active-site residues.

Applications in Medicinal Chemistry

Pharmaceutical Building Block

The compound serves as a precursor for:

-

Antibiotics: Functionalization of the aldehyde group enables synthesis of Schiff base derivatives with enhanced bioavailability .

-

Fluorescent Probes: Conjugation with fluorophores (e.g., dansyl chloride) creates tools for imaging cellular targets .

Case Study: Catalytic Annulation

Recent work on thiophene derivatives highlights the utility of rhodium catalysts (e.g., Rh₂(OAc)₄) in constructing complex heterocycles. For instance, [4+1]-annulation reactions with diazo compounds yield fused-ring systems relevant to drug discovery . These methods could be adapted to synthesize (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde analogs with improved bioactivity .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Advances in chiral catalysis (e.g., Rh₂(S-DOSP)₄) enable enantioselective synthesis of thiophene derivatives, improving access to the (R)-enantiomer . Such methods reduce reliance on resolution techniques and enhance scalability.

Computational Modeling

Density functional theory (DFT) studies predict the compound’s binding affinity for cyclin-dependent kinases (CDKs), suggesting potential anticancer applications. Experimental validation of these targets is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume